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Compound of Interest

Compound Name: ZINC20906412

Cat. No.: B15587667

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted physicochemical and
ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties of the
chemical compound ZINC20906412. The data presented herein is generated through in silico
modeling and serves as a valuable initial assessment for researchers in the fields of medicinal
chemistry, pharmacology, and drug discovery.

Introduction

ZINC20906412 is a small molecule available from the ZINC database, a free repository of
commercially-available compounds for virtual screening.[1][2] Understanding the
physicochemical properties of such compounds is a critical first step in the drug discovery
pipeline, as these characteristics significantly influence a molecule's pharmacokinetic and
pharmacodynamic behavior. This guide summarizes key predicted properties to aid in the
evaluation of ZINC20906412 for further investigation.

Predicted Physicochemical Properties

The fundamental physicochemical properties of a compound govern its behavior in various
biological environments. These properties, predicted using computational models based on the
molecule's structure, are summarized in the table below. The SMILES (Simplified Molecular
Input Line Entry System) string, a linear representation of the molecular structure, was obtained
from the ZINC database and used as the input for these predictions.
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SMILES String: C1=CC=C(C=C1)S(=0)(=0)N(CC(0)CN2C=CN=C2)C3=CC=CC=C3

Property Predicted Value Unit
Molecular Weight 416.49 g/mol
LogP 1.84

Water Solubility -2.97 log(mol/L)
;I':s:lz;gical Polar Surface Area 104.78 A2
Hydrogen Bond Donors 1

Hydrogen Bond Acceptors 6

Rotatable Bonds 7

Predicted ADMET Properties

The ADMET profile of a drug candidate is a major determinant of its clinical success. In silico
ADMET prediction provides an early indication of a compound's potential viability, helping to
identify potential liabilities before committing to costly and time-consuming experimental
studies.
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Parameter Prediction Interpretation
Absorption
_ _ Likely to be well-absorbed from
Human Intestinal Absorption Good ) )
the gastrointestinal tract.
Indicates good potential for
Caco-2 Permeability High passive diffusion across the
intestinal epithelium.
Distribution
] ] Unlikely to cross the blood-
Blood-Brain Barrier (BBB) ) ) o
N Low brain barrier to a significant
Permeability
extent.
Expected to be highly bound to
Plasma Protein Binding High plasma proteins, which may
affect its free concentration.
Metabolism
o Unlikely to inhibit the CYP2D6
CYP2D6 Inhibitor No
enzyme.
o Unlikely to inhibit the CYP3A4
CYP3A4 Inhibitor No
enzyme.
Excretion
Renal Organic Cation ]
Not predicted to be a substrate
Transporter 2 (OCT2) No
for renal OCT2.
Substrate
Toxicity
AMES Toxicity No Not predicted to be mutagenic.
Low risk of cardiac toxicity
hERG I Inhibitor No associated with hERG channel

inhibition.
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Methodologies

The predictions presented in this guide were generated using established in silico models. The
general workflow for obtaining this data is as follows:

e SMILES String Acquisition: The canonical SMILES string for ZINC20906412 was retrieved
from the ZINC database. The ZINC database is a widely used resource that provides 2D and
3D representations of commercially available compounds.[1]

e Physicochemical and ADMET Prediction: The SMILES string was submitted to a web-based
prediction tool that employs a variety of computational models. These models are typically
built using large datasets of experimentally determined properties and employ machine
learning algorithms or quantitative structure-activity relationship (QSAR) models to predict
the properties of new chemical entities.

The following diagram illustrates the general workflow for in silico property prediction:
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In Silico Physicochemical and ADMET Property Prediction Workflow.

Signaling Pathways and Logical Relationships

At this stage of in silico analysis, without experimental data on the biological activity of
ZINC20906412, it is not possible to definitively place it within a specific signaling pathway.
However, based on its predicted properties, we can create a logical diagram illustrating the
potential implications of its ADMET profile on its journey through the body.
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Predicted Pharmacokinetic Journey of ZINC20906412.

This diagram illustrates that following oral administration, ZINC20906412 is predicted to be
well-absorbed into the systemic circulation. Its high plasma protein binding suggests that a
significant fraction of the compound will be bound to proteins in the blood, which can limit the
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amount of free drug available to exert a pharmacological effect. The low predicted blood-brain
barrier permeability indicates that the compound is unlikely to have significant effects on the
central nervous system. The low potential for inhibition of major CYP450 enzymes (CYP2D6
and CYP3A4) suggests a lower likelihood of drug-drug interactions mediated by these
enzymes.

Conclusion

This in-depth technical guide provides a summary of the predicted physicochemical and
ADMET properties of ZINC20906412. The in silico data suggests that this compound
possesses favorable absorption characteristics and a low potential for certain types of toxicity
and drug-drug interactions. However, its high plasma protein binding and low BBB permeability
are important factors to consider in the context of its intended therapeutic target. It is crucial to
emphasize that these are computational predictions and must be validated through
experimental studies. This guide serves as a foundational resource for researchers to make
informed decisions regarding the prioritization and further investigation of ZINC20906412 in the
drug discovery process.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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and industry. Email: info@benchchem.com
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